Cas no 2305251-75-4 ((5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride)
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Z3556573052
- EN300-6748663
- 2305251-75-4
- (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride
- (5-amino-4-methylpyrimidin-2-yl)methanol hydrochloride
-
- Inchi: 1S/C6H9N3O.ClH/c1-4-5(7)2-8-6(3-10)9-4;/h2,10H,3,7H2,1H3;1H
- InChI Key: POCCBUUNYQRQEH-UHFFFAOYSA-N
- SMILES: Cl.OCC1=NC=C(C(C)=N1)N
Computed Properties
- Exact Mass: 175.0512396g/mol
- Monoisotopic Mass: 175.0512396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 109
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72Ų
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6748663-0.05g |
(5-amino-4-methylpyrimidin-2-yl)methanol hydrochloride |
2305251-75-4 | 95.0% | 0.05g |
$218.0 | 2025-03-13 | |
| Enamine | EN300-6748663-0.1g |
(5-amino-4-methylpyrimidin-2-yl)methanol hydrochloride |
2305251-75-4 | 95.0% | 0.1g |
$326.0 | 2025-03-13 | |
| Enamine | EN300-6748663-0.25g |
(5-amino-4-methylpyrimidin-2-yl)methanol hydrochloride |
2305251-75-4 | 95.0% | 0.25g |
$466.0 | 2025-03-13 | |
| Enamine | EN300-6748663-0.5g |
(5-amino-4-methylpyrimidin-2-yl)methanol hydrochloride |
2305251-75-4 | 95.0% | 0.5g |
$735.0 | 2025-03-13 | |
| Enamine | EN300-6748663-1.0g |
(5-amino-4-methylpyrimidin-2-yl)methanol hydrochloride |
2305251-75-4 | 95.0% | 1.0g |
$943.0 | 2025-03-13 | |
| Enamine | EN300-6748663-2.5g |
(5-amino-4-methylpyrimidin-2-yl)methanol hydrochloride |
2305251-75-4 | 95.0% | 2.5g |
$1848.0 | 2025-03-13 | |
| Enamine | EN300-6748663-5.0g |
(5-amino-4-methylpyrimidin-2-yl)methanol hydrochloride |
2305251-75-4 | 95.0% | 5.0g |
$2732.0 | 2025-03-13 | |
| Enamine | EN300-6748663-10.0g |
(5-amino-4-methylpyrimidin-2-yl)methanol hydrochloride |
2305251-75-4 | 95.0% | 10.0g |
$4052.0 | 2025-03-13 | |
| Aaron | AR028L4P-50mg |
(5-amino-4-methylpyrimidin-2-yl)methanolhydrochloride |
2305251-75-4 | 95% | 50mg |
$325.00 | 2025-02-16 | |
| Aaron | AR028L4P-100mg |
(5-amino-4-methylpyrimidin-2-yl)methanolhydrochloride |
2305251-75-4 | 95% | 100mg |
$474.00 | 2025-02-16 |
(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride
Comprehensive Overview of (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride (CAS No. 2305251-75-4)
(5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride (CAS No. 2305251-75-4) is a specialized pyrimidine derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its amino and hydroxymethyl functional groups, has garnered attention for its role in drug discovery, particularly in the development of kinase inhibitors and nucleoside analogs. Researchers are increasingly exploring its applications in targeted therapies and precision medicine, aligning with the growing demand for personalized healthcare solutions.
The molecular structure of (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride features a pyrimidine ring substituted with a methyl group at the 4-position and an amino group at the 5-position. The hydroxymethyl moiety at the 2-position enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis. Its hydrochloride salt form improves stability, a critical factor for storage and handling in laboratory settings. These properties make it a valuable building block for medicinal chemistry projects, especially in the design of small-molecule drugs.
Recent trends in AI-driven drug discovery have highlighted the importance of compounds like (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride. Computational models frequently utilize such heterocyclic compounds to predict binding affinities and optimize drug candidates. Searches for "pyrimidine-based drug design" and "kinase inhibitor scaffolds" have surged, reflecting the compound's relevance in modern biopharmaceutical innovation. Additionally, its potential role in cancer research and antiviral therapies aligns with global health priorities, further driving scientific interest.
From a synthetic perspective, (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride is often employed in multistep organic reactions. Its nucleophilic sites allow for selective modifications, enabling the creation of diverse biologically active molecules. Laboratories focusing on high-throughput screening (HTS) frequently incorporate this compound due to its compatibility with automated synthesis platforms. The rise of "green chemistry" inquiries has also spurred investigations into eco-friendly synthesis routes for such derivatives, addressing sustainability concerns in chemical manufacturing.
Quality control and analytical characterization of (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride typically involve advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, a requirement for regulatory compliance in preclinical studies. The compound's purity profile is crucial for researchers investigating structure-activity relationships (SAR), as even minor impurities can skew experimental results. This emphasis on quality aligns with the broader industry shift toward data reproducibility and transparent research practices.
In conclusion, (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride (CAS No. 2305251-75-4) represents a compelling case study in modern chemical research. Its dual utility as a pharmacophore and a synthetic intermediate positions it at the intersection of multiple scientific disciplines. As the life sciences sector continues to prioritize molecular diversity and therapeutic innovation, this compound is poised to remain a subject of intensive study and application.
2305251-75-4 ((5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)